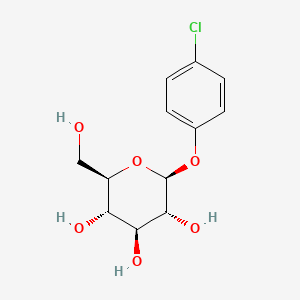4-Chlorophenyl-beta-D-glucopyranoside
CAS No.: 4756-30-3
Cat. No.: VC3722128
Molecular Formula: C12H15ClO6
Molecular Weight: 290.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4756-30-3 |
|---|---|
| Molecular Formula | C12H15ClO6 |
| Molecular Weight | 290.69 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(4-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H15ClO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 |
| Standard InChI Key | VTNZLQTUEWINQW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
4-Chlorophenyl-beta-D-glucopyranoside consists of a β-D-glucopyranose ring (a six-membered pyranose structure) glycosidically bonded to a 4-chlorophenyl group. The β-configuration at the anomeric carbon (C1) ensures specific stereochemical interactions in biological systems, while the chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing solubility and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.70 g/mol | |
| Melting Point | 179–180°C | |
| Boiling Point | 510°C at 760 mmHg | |
| Density | 1.542 g/cm³ | |
| Flash Point | 262.5°C |
Spectroscopic and Analytical Data
The compound’s structural elucidation is supported by mass spectrometry (Exact Mass: 290.056) and polar surface area calculations (PSA: 99.38 Ų), indicating moderate polarity . Nuclear magnetic resonance (NMR) studies of analogous chlorophenyl glycosides reveal characteristic signals for the anomeric proton (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
Synthetic Approaches and Optimization
Acetylation and Glycosylation
A common synthetic route involves the acetylation of β-D-glucopyranoside hydroxyl groups using acetic anhydride in the presence of pyridine, followed by glycosylation with 4-chlorophenol. This method ensures protection of reactive hydroxyl groups during synthesis. Industrial-scale production employs automated systems to optimize reaction parameters (e.g., temperature, pressure) for high yield and purity.
Hydrolysis-Condensation Method
An alternative approach utilizes calcium hydroxide in aqueous conditions to facilitate glycosidic bond formation. Wadzinski et al. (2018) reported a 93% yield under mild conditions (20°C, 1 hour), highlighting the efficiency of alkaline catalysts in stereoselective synthesis .
Table 2: Comparative Synthetic Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Acetylation-Glycosylation | Acetic anhydride, pyridine | ~85% | |
| Hydrolysis-Condensation | Ca(OH)₂, H₂O, 20°C, 1h | 93% |
Chemical Reactivity and Derivative Formation
Hydrolysis Reactions
Under acidic (HCl) or basic (NaOH) conditions, the acetylated precursor undergoes hydrolysis to yield 4-Chlorophenyl-beta-D-glucopyranoside. This reaction is critical for deprotection in final synthesis steps .
Nucleophilic Substitution
The chlorine atom on the phenyl ring participates in nucleophilic aromatic substitution with amines or thiols, enabling the synthesis of derivatives with modified bioactivity. For example, substitution with methoxy groups enhances solubility in polar solvents.
Biological Activities and Mechanisms
Anticancer Properties
Chlorophenyl glycosides isolated from Lilium regale, such as (2,4-dichloro-3,5-dimethoxyphenyl)methyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside, demonstrate antiproliferative activity against lung carcinoma A549 cells (IC₅₀ = 29 μM) . The chlorine substituent is hypothesized to enhance cellular uptake and interaction with DNA topoisomerases.
Applications in Biomedical Research
Enzyme Inhibition Studies
The compound’s glycosidic structure mimics natural substrates for β-glucosidases, making it a tool for studying enzyme kinetics and inhibition. Its chloroaromatic moiety provides a handle for fluorescence labeling in mechanistic assays .
Drug Development
Derivatives of 4-Chlorophenyl-beta-D-glucopyranoside are being explored as anti-inflammatory and anticancer agents. Preclinical models suggest synergistic effects when combined with chemotherapeutic drugs like doxorubicin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume